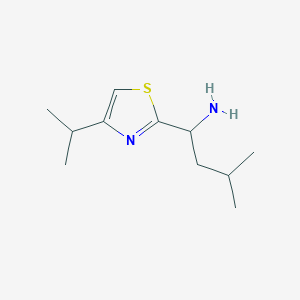
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
准备方法
The synthesis of 1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques .
化学反应分析
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
科学研究应用
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial and antifungal agent.
Biological Studies: It is used in biological studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: In the industry, it can be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate bacterial cell membranes more effectively .
相似化合物的比较
1-(4-Isopropylthiazol-2-yl)-3-methylbutan-1-amine can be compared with other thiazole derivatives, such as:
2-(4-Isopropylthiazol-2-yl)benzenesulfonamide: This compound also exhibits antibacterial activity but has different substituents that may affect its potency and spectrum of activity.
4,4,6-Trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione: This derivative has shown anti-inflammatory activity and differs in its therapeutic applications.
属性
分子式 |
C11H20N2S |
|---|---|
分子量 |
212.36 g/mol |
IUPAC 名称 |
3-methyl-1-(4-propan-2-yl-1,3-thiazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C11H20N2S/c1-7(2)5-9(12)11-13-10(6-14-11)8(3)4/h6-9H,5,12H2,1-4H3 |
InChI 键 |
NAWYSHFYEKNVFP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1=NC(=CS1)C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



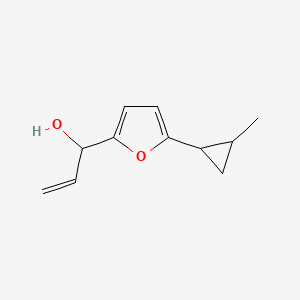

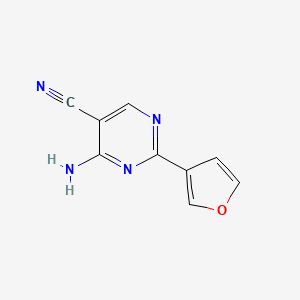
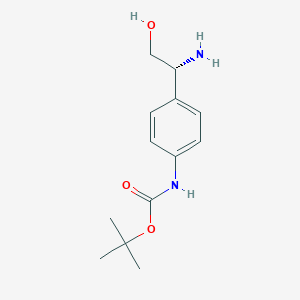
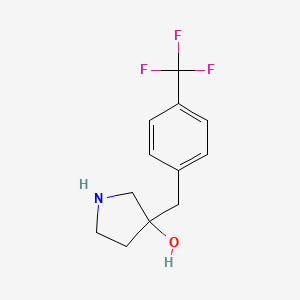
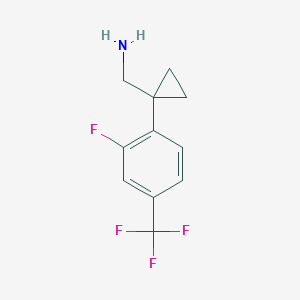
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)
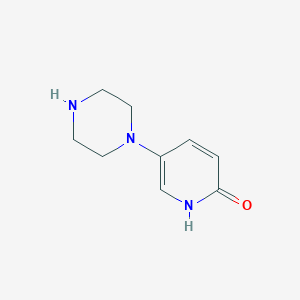

![7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B13561038.png)
![N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)
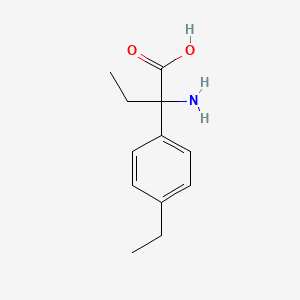
![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
